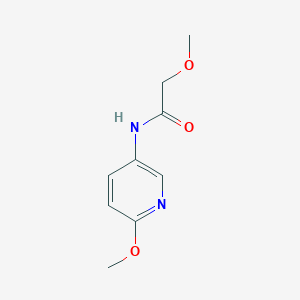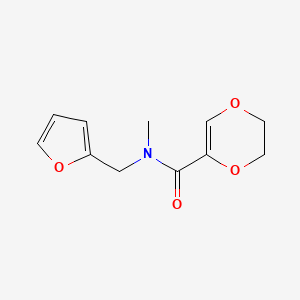
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea, also known as UR-144, is a synthetic cannabinoid that has gained popularity in recent years due to its potential medical applications. UR-144 is a member of the cyclohexylphenol class of cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
作用機序
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea acts as a partial agonist at the CB1 and CB2 cannabinoid receptors in the brain and peripheral tissues. It has been shown to have a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has also been shown to have a lower affinity for the CB2 receptor, which is primarily involved in immune system function.
Biochemical and Physiological Effects:
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has a number of biochemical and physiological effects, including the activation of the CB1 and CB2 receptors in the brain and peripheral tissues. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea may also have antitumor effects and has been shown to inhibit the growth of certain cancer cell lines in vitro.
実験室実験の利点と制限
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has a number of advantages and limitations for use in laboratory experiments. One advantage is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on the brain. However, one limitation is its relatively short half-life, which makes it difficult to study the long-term effects of the compound.
将来の方向性
There are a number of future directions for research on 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea, including the development of more potent and selective synthetic cannabinoids for use in medical applications. Other areas of research may focus on the potential use of 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea as a treatment for various neurological disorders, as well as its potential as an analgesic and anti-inflammatory agent. Further studies are also needed to better understand the long-term effects of 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea on the brain and other organs.
合成法
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea can be synthesized using a variety of methods, including the reaction of cyclohexanone with 4-hydroxybenzaldehyde in the presence of a Lewis acid catalyst, followed by the addition of 2,6,6-trimethyl-4H-1-benzofuran-4-ylamine and urea. The resulting product is then purified using chromatography techniques.
科学的研究の応用
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has been the subject of numerous scientific studies due to its potential medical applications. One area of research has focused on the compound's potential as a treatment for various neurological disorders, including Parkinson's disease, multiple sclerosis, and epilepsy. 1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has been shown to have neuroprotective properties and may be able to reduce inflammation and oxidative stress in the brain.
特性
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-11-8-14-15(9-18(2,3)10-16(14)23-11)20-17(22)19-12-4-6-13(21)7-5-12/h8,12-13,15,21H,4-7,9-10H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVCWSQWDUOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2NC(=O)NC3CCC(CC3)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)
![N-[1-(3-ethoxyphenyl)ethyl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7564539.png)
![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)
![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)


![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)